N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide
Overview
Description
N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with a suitable sulfonyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
- 1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate
- N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
Uniqueness
N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide is unique due to the presence of both a pyrazole and a thiophene ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]thiophene-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S2/c1-9-11(10(2)15(4)13-9)8-14(3)19(16,17)12-6-5-7-18-12/h5-7H,8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMIYDXVUYBZIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)S(=O)(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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